3-Bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-Bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a dimethylbenzenesulfonamide moiety. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide typically involves the bromination of 4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
3-Bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylbenzenesulfonamide: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
3-Chloro-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
4-(Hydroxymethyl)-N,N-dimethylbenzenesulfonamide:
Uniqueness
3-Bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-11(2)15(13,14)8-4-3-7(6-12)9(10)5-8/h3-5,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABDRUJJPPRHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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